molecular formula C18H13BrN4O B11449708 4-Bromo-2-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol

4-Bromo-2-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol

Cat. No.: B11449708
M. Wt: 381.2 g/mol
InChI Key: YQIHZYJICWDGLU-UHFFFAOYSA-N
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Description

4-Bromo-2-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyrazine core: This can be achieved through a condensation reaction between a suitable diamine and a diketone under acidic conditions.

    Introduction of the phenylamino group: This step involves the nucleophilic substitution of an appropriate phenylamine derivative onto the imidazo[1,2-a]pyrazine core.

    Bromination: The final step is the bromination of the phenol group using a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyrazines depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infections.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol involves its interaction with specific molecular targets such as enzymes or receptors. The phenylamino group can form hydrogen bonds or π-π interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The bromine atom may also play a role in enhancing the binding affinity through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[3-(cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl]phenol
  • 4-Bromo-2-[3-(methylamino)imidazo[1,2-a]pyrazin-2-yl]phenol
  • 4-Bromo-2-[3-(ethylamino)imidazo[1,2-a]pyrazin-2-yl]phenol

Uniqueness

4-Bromo-2-[3-(phenylamino)imidazo[1,2-a]pyrazin-2-yl]phenol is unique due to the presence of the phenylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C18H13BrN4O

Molecular Weight

381.2 g/mol

IUPAC Name

2-(3-anilinoimidazo[1,2-a]pyrazin-2-yl)-4-bromophenol

InChI

InChI=1S/C18H13BrN4O/c19-12-6-7-15(24)14(10-12)17-18(21-13-4-2-1-3-5-13)23-9-8-20-11-16(23)22-17/h1-11,21,24H

InChI Key

YQIHZYJICWDGLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C(N=C3N2C=CN=C3)C4=C(C=CC(=C4)Br)O

Origin of Product

United States

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